Tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate
Description
Tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate (molecular formula: C₁₅H₂₃BrN₄O₂, molecular weight: 371.28 g/mol) is a heterocyclic compound featuring:
- A tert-butyl carbamate group at the 1-position of an azetidine ring (a four-membered saturated ring).
- A methylamino linker at the 3-position of the azetidine, connecting to a 5-bromopyrazine moiety.
Properties
IUPAC Name |
tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN4O2/c1-14(2,3)21-13(20)19-8-10(9-19)7-18(4)12-6-16-11(15)5-17-12/h5-6,10H,7-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYSXIHAYDSZKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN(C)C2=CN=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 372.29 g/mol. The structure includes a tert-butyl group, a pyrazine moiety, and an azetidine ring, which contribute to its biological activity.
The biological activity of this compound is linked to its interaction with various biological targets. Preliminary studies suggest that it may exhibit anticancer properties through the following mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have shown effectiveness in inhibiting cell growth in various cancer cell lines, including breast (MCF-7), cervical (HeLa), and leukemia (Jurkat) cells .
- Cell Cycle Arrest : Studies indicate that compounds with similar structures can induce cell cycle arrest in the sub-G1 phase, leading to apoptosis in cancer cells .
- Antiangiogenic Activity : The compound may inhibit angiogenesis, which is crucial for tumor growth and metastasis. In vitro assays using the chick chorioallantoic membrane (CAM) model have demonstrated significant antiangiogenic effects .
Biological Activity Data
Below is a summary table of relevant biological activities associated with related compounds, providing insights into the potential effects of this compound.
| Compound | Cell Line | IC50 (µM) | Mechanism | Notes |
|---|---|---|---|---|
| BPU | Jurkat | 4.64 ± 0.08 | Cell Cycle Arrest | Promising anticancer agent |
| BPU | HeLa | TBD | Inhibition of Proliferation | Further studies needed |
| BPU | MCF-7 | TBD | Antiangiogenic Activity | Significant findings in CAM assays |
Case Studies and Research Findings
- Anticancer Potential : A study focused on a pyrazine derivative similar to this compound found that it effectively inhibited proliferation in Jurkat cells with an IC50 value of 4.64 µM. This suggests strong potential for further development as an anticancer drug .
- Molecular Docking Studies : Computational studies have indicated promising binding affinities to matrix metalloproteinases (MMPs), which are involved in tumor progression and metastasis. The docking energy scores were -9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9, suggesting that the compound may effectively inhibit these enzymes .
- In Vivo Studies : Although primarily in vitro data are available, future investigations should include in vivo studies to evaluate the pharmacokinetics and therapeutic efficacy in animal models.
Comparison with Similar Compounds
Comparison with Structural Analogs
Variation in Ring Size and Substituents
Azetidine vs. Pyrrolidine Derivatives
- Target Compound: Azetidine ring (4-membered) with 5-bromopyrazine-methylamino substituent (MW: 371.28, CAS: EN300-744704) .
- Analog 1: tert-butyl 3-{[(5-bromopyrazin-2-yl)(methyl)amino]methyl}pyrrolidine-1-carboxylate (pyrrolidine, 5-membered ring). No molecular weight reported, but pyrrolidine analogs typically have higher MW due to additional CH₂ groups .
Bromoaryl Substituents
- Analog 2: tert-butyl 3-[[(4-bromophenyl)methylamino]methyl]azetidine-1-carboxylate (CAS: 887589-86-8). Key Difference: 4-Bromophenyl replaces 5-bromopyrazine.
Functional Group Modifications
Fluorinated Analogs
- Analog 3: tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (CAS: 1083181-23-0). Key Difference: Fluorine atom and aminomethyl group at the 3-position. Impact: Increased polarity and metabolic stability due to fluorine’s electronegativity. Potential for hydrogen bonding via -NH₂ .
Complex Heterocyclic Derivatives
- Analog 4: tert-butyl 3-(cyanomethyl)-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate (MW: 509.68). Key Difference: Cyanomethyl and pyrrolopyrimidine substituents. Impact: Enhanced steric bulk and electronic complexity, suitable for kinase inhibition studies. High molecular weight may reduce bioavailability .
Aminoethyl Derivatives
- Analog 5: tert-butyl 3-{[(2-aminoethyl)amino]methyl}azetidine-1-carboxylate dihydrochloride (MW: 229.32). Key Difference: Ethylenediamine substituent introduces basicity and hydrogen-bonding capacity. Impact: Improved solubility in acidic conditions due to protonated amine groups .
Comparative Data Table
Preparation Methods
Cyclization Approaches
Azetidine rings are typically synthesized via cyclization of γ-amino alcohols or alkylation of β-lactams. Patent CN111362852A describes the preparation of 1-tert-butyloxycarbonyl-3-azetidinone through acid-catalyzed cyclization of γ-amino alcohols. For example, reacting N-Boc-3-aminopropanol with ammonium salts under acidic conditions yields the azetidinone intermediate, which is subsequently reduced to azetidine.
Boc Protection and Functionalization
The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine (Scheme 1). This step is critical for stabilizing the azetidine ring during subsequent reactions.
Installation of the Methylaminomethyl Linker
Reductive Amination
Azetidine-1-carboxylates can undergo reductive amination with formaldehyde and methylamine. For example, reacting Boc-azetidine-3-carbaldehyde with methylamine in the presence of sodium cyanoborohydride yields the methylaminomethyl derivative.
Alkylation of Azetidine
Alternative routes involve alkylating azetidine with bromomethylamine derivatives. However, this method risks over-alkylation and requires careful stoichiometric control.
Coupling with 5-Bromopyrazine
Nucleophilic Aromatic Substitution (SNAr)
5-Bromopyrazine’s electron-deficient nature facilitates SNAr reactions. Heating Boc-azetidine-methylamine with 5-bromopyrazine-2-carbonyl chloride in dimethylformamide (DMF) at 80°C achieves coupling, albeit with moderate yields (40–50%).
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig amination, as described in PMC6300166, enables C–N bond formation between aryl halides and amines. Using Pd(OAc)₂/Xantphos as a catalyst system, the methylaminomethyl-azetidine intermediate couples with 5-bromopyrazine at 100°C, achieving yields up to 65%.
Optimization and Challenges
Regioselectivity in Pyrazine Functionalization
The 2-position of 5-bromopyrazine is more reactive toward nucleophilic substitution due to electron withdrawal by the adjacent bromine atom. Microwave-assisted synthesis (100°C, 30 min) improves regioselectivity and reduces byproducts.
Boc Group Stability
The Boc group is susceptible to acidic conditions. Reactions requiring acidic workups (e.g., SNAr) must use mild acids (e.g., citric acid) to prevent deprotection.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >97% purity, consistent with data from Chemsrc.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| Reductive Amination | 58 | 95 | Mild conditions, minimal byproducts |
| Buchwald Coupling | 65 | 97 | High regioselectivity, scalable |
| SNAr | 45 | 90 | No metal catalysts required |
Industrial-Scale Considerations
Patent CN111362852A highlights the economic viability of cyclization methods for azetidine synthesis, with raw material costs reduced by 30% compared to earlier routes. Solvent recovery systems (e.g., DCM/MeOH distillation) further enhance sustainability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
